N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds have been studied for their potential anticancer properties .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives, including “this compound”, is typically confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives are typically multi-step processes involving various reagents and conditions . The specific chemical reactions for “this compound” are not detailed in the available sources.Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can be characterized by various spectroscopic techniques . The specific physical and chemical properties for “this compound” are not detailed in the available sources.Scientific Research Applications
Synthesis and Anticancer Activity
A significant portion of research on compounds structurally related to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide focuses on their synthesis and evaluation for anticancer properties. One study highlights the design and synthesis of substituted benzamides with moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting the potential utility of these compounds in cancer treatment (Ravinaik et al., 2021). Similarly, other research efforts have synthesized novel thiazolyl urea derivatives showing promising antitumor activities, further supporting the investigation into similar compounds for their anticancer applications (Ling et al., 2008).
Type II Diabetes and Antimicrobial Activities
Another area of focus is the evaluation of these compounds for Type II diabetes inhibition and antimicrobial activities. A study demonstrated that specific acetohydrazides exhibited comparable activity to standard drugs in Type II diabetes inhibitory assays and remarkable antibacterial and antifungal activities, indicating the potential for dual-functional applications in managing diabetes and infections (Mor et al., 2022).
Enzyme Inhibition
Research has also been conducted on the synthesis of novel heterocyclic compounds derived from similar structures, investigating their lipase and α-glucosidase inhibition. These studies have identified compounds with significant inhibitory activities, suggesting potential applications in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).
Future Directions
Thiazolo[3,2-b][1,2,4]triazole derivatives, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide”, have shown potential as anticancer agents . Future research could focus on further exploring their therapeutic potential and optimizing their synthesis processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes involved in inflammation, cancer, and microbial infections .
Mode of Action
It’s known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The compound’s interaction with its targets likely involves binding to specific sites, leading to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-29-17-10-14(11-18(30-2)19(17)31-3)21(28)24-9-8-16-12-32-22-25-20(26-27(16)22)13-4-6-15(23)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQSZCKPMNKXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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